molecular formula C18H14O4 B091501 Dimethyl Phenanthrene-9,10-dicarboxylate CAS No. 15810-16-9

Dimethyl Phenanthrene-9,10-dicarboxylate

Cat. No. B091501
CAS RN: 15810-16-9
M. Wt: 294.3 g/mol
InChI Key: WEPVTCONVQKCCV-UHFFFAOYSA-N
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Description

Dimethyl Phenanthrene-9,10-dicarboxylate is a derivative of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene . It has attracted interest in various research areas, including supramolecular chemistry, environmental chemistry, and materials science . This is due to its stability, solubility, and optical properties .


Molecular Structure Analysis

The molecular structure of Dimethyl Phenanthrene-9,10-dicarboxylate is symmetric . The two bulky substituents, methoxy carbonyl groups at the 9-and 10-position of the molecular frame structure, are in opposite directions in a symmetric manner . This indicates that the molecule has a thermodynamically stable conformation . The phenanthrene skeleton is coplanar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dimethyl Phenanthrene-9,10-dicarboxylate are complex and involve several steps . These include the Pd-catalyzed [4+2] benzannulation reaction, the Pd-catalyzed decarboxylative reaction, and the iron-catalyzed reaction .


Physical And Chemical Properties Analysis

The crystal of Dimethyl Phenanthrene-9,10-dicarboxylate is of the monoclinic system, with a space group P21/n . The molecular weight is 294.29 . The crystal packing reveals a reverse staggered parallel and stratified arrangement .

Scientific Research Applications

  • Synthesis of Polyconjugated Compounds : A study described the synthesis of dimethyl 9,10-diphenylphenanthrene-2,7-dicarboxylate, which was used to prepare derivatives exhibiting strong luminescence in solid state and in solution, suggesting applications in materials science (Olkhovik, Vasilevskii, & Galinovskii, 2010).

  • Formation of Biphenylene : Research on the flash vacuum pyrolysis of phenanthrene-9,10-dicarboxylic anhydride at high temperatures led to the formation of biphenylene, a compound with potential in organic synthesis and materials chemistry (Brown, Coulston, & Eastwood, 1996).

  • Reductive Photocarboxylation of Phenanthrene : A study investigated the photocarboxylation of phenanthrene, resulting in various carboxylic acids, including 9,10-dihydrophenanthrene-9-carboxylic acid and trans-9,10-dihydrophenanthrene-9,10-dicarboxylic acid, showing potential applications in organic synthesis and chemical transformations (Nikolaitchik, Rodgers, & Neckers, 1996).

  • Spectrofluorometric Determination : The study explored a method for the fluorometric determination of 9,10-Phenanthrenequinone, demonstrating applications in analytical chemistry and environmental monitoring (Tachibana, Hayakawa, & Furusawa, 1982).

  • Natural Phenanthrenes and Biological Activity : A review covered various naturally occurring phenanthrene compounds isolated from plants, detailing their cytotoxicity, antimicrobial, and anti-inflammatory activities, indicating potential in pharmacology and drug development (Kovács, Vasas, & Hohmann, 2008).

  • Antialgal Activity of Phenanthrenes : This study synthesized 9,10-Dihydrophenanthrenes and phenanthrenes, mimicking natural compounds, and tested their antialgal activity, suggesting uses in controlling algal growth in aquatic systems (DellaGreca, Fiorentino, Monaco, Pinto, Previtera, & Zarrelli, 2001).

  • Nitration of 9,10-Dialkylphenanthrenes : The study investigated the nitration of 9,10-dimethylphenanthrene, leading to products used in organic syntheses and possibly in the development of new materials (Suzuki, Yoneda, & Hanafusa, 1975).

  • Synthesis of Optically Active Bihelicenols : Research focused on synthesizing various stereoisomers of a compound related to dimethyl phenanthrene-9,10-dicarboxylate, showing potential applications in chiral chemistry and materials science (Nakano, Hirano, Yamaguchi, & Kabuto, 2003).

properties

IUPAC Name

dimethyl phenanthrene-9,10-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-17(19)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(15)18(20)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPVTCONVQKCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450209
Record name Dimethyl phenanthrene-9,10-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl Phenanthrene-9,10-dicarboxylate

CAS RN

15810-16-9
Record name Dimethyl phenanthrene-9,10-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Zai-Gang, L Qian-Nan, L Rui… - Chinese Journal of …, 2020 - hero.epa.gov
The target compound (C18H14O4) was synthesized and structurally determined by single-crystal X-ray diffraction. The crystal is of monoclinic system, space group P21/n with a= 7.9383 …
Number of citations: 0 hero.epa.gov
D Pena, D Pérez, E Guitián… - The Journal of organic …, 2000 - ACS Publications
Benzyne (1a) and the substituted derivatives 4,5-difluorobenzyne (1b) and 3-methoxybenzyne (2) undergo chemoselective palladium-catalyzed [2 + 2 + 2]-cocyclotrimerization with …
Number of citations: 200 pubs.acs.org
PMG Bavin - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
Methyl phenanthrene-9-carboxylate, dimethyl phenanthrene-9,10-dicarboxylate, and N,N-dimethyl phenanthrene-9-carboxaraide have been prepared directly from fluorene by a novel …
Number of citations: 6 cdnsciencepub.com
T Kodama, Y Kawashima, K Uchida… - The Journal of …, 2021 - ACS Publications
The properties of 1-hydroxy-4,5-arene-fused tropyliums were assessed based on experimental and theoretical investigations. An X-ray crystallographic analysis revealed a decrease of …
Number of citations: 4 pubs.acs.org
EL Burch - 1994 - search.proquest.com
The ground-state conformation, electronic spectra, and photophysics of several phenanthrene derivatives have been investigated by experimental and computational (MM2, STO-3G, …
Number of citations: 2 search.proquest.com
M VAZQUEZ SULLEIRO - 2018 - arts.units.it
Graphene is an allotrope of carbon material with a unique set of properties. Since it discovery in 2004 the number of publications about this material grew really fast. In the first chapter of …
Number of citations: 4 arts.units.it
PF HAO, JJ YANG, Z YANG, XL MA… - Chinese Journal of …, 2015 - ccspublishing.org.cn
The boroxine-linked organic aluminum compound LAl [OB (3-C 4 H 3 O)] 2 (μ-O) was accomplished by reacting LAlH 2 {L=(Z)-4-[(2, 6-diisopropylphenyl) amino] pent-3-en-2-ylidene-2, 6…
Number of citations: 1 www.ccspublishing.org.cn

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